(R)-1-(3,5-Difluorophenyl)propan-1-amine hydrochloride (R)-1-(3,5-Difluorophenyl)propan-1-amine hydrochloride
Brand Name: Vulcanchem
CAS No.: 473733-16-3
VCID: VC7845050
InChI: InChI=1S/C9H11F2N.ClH/c1-2-9(12)6-3-7(10)5-8(11)4-6;/h3-5,9H,2,12H2,1H3;1H/t9-;/m1./s1
SMILES: CCC(C1=CC(=CC(=C1)F)F)N.Cl
Molecular Formula: C9H12ClF2N
Molecular Weight: 207.65

(R)-1-(3,5-Difluorophenyl)propan-1-amine hydrochloride

CAS No.: 473733-16-3

Cat. No.: VC7845050

Molecular Formula: C9H12ClF2N

Molecular Weight: 207.65

* For research use only. Not for human or veterinary use.

(R)-1-(3,5-Difluorophenyl)propan-1-amine hydrochloride - 473733-16-3

Specification

CAS No. 473733-16-3
Molecular Formula C9H12ClF2N
Molecular Weight 207.65
IUPAC Name (1R)-1-(3,5-difluorophenyl)propan-1-amine;hydrochloride
Standard InChI InChI=1S/C9H11F2N.ClH/c1-2-9(12)6-3-7(10)5-8(11)4-6;/h3-5,9H,2,12H2,1H3;1H/t9-;/m1./s1
Standard InChI Key LGEMCPLXQQXMSU-SBSPUUFOSA-N
Isomeric SMILES CC[C@H](C1=CC(=CC(=C1)F)F)N.Cl
SMILES CCC(C1=CC(=CC(=C1)F)F)N.Cl
Canonical SMILES CCC(C1=CC(=CC(=C1)F)F)N.Cl

Introduction

Structural and Chemical Properties

The molecular formula of (R)-1-(3,5-Difluorophenyl)propan-1-amine hydrochloride is C9H12ClF2N\text{C}_9\text{H}_{12}\text{ClF}_2\text{N}, with a molar mass of 207.65 g/mol. The compound’s IUPAC name is (1R)-1-(3,5-difluorophenyl)propan-1-amine hydrochloride, reflecting its (R)-configuration at the chiral center. The fluorine atoms at the 3 and 5 positions of the phenyl ring induce electron-withdrawing effects, influencing the compound’s reactivity and interaction with biological targets.

Table 1: Key Physicochemical Properties

PropertyValue
CAS Number473733-16-3
Molecular FormulaC9H12ClF2N\text{C}_9\text{H}_{12}\text{ClF}_2\text{N}
Molecular Weight207.65 g/mol
Chiral Center(R)-configuration
SMILESCCC@HN.Cl
InChIKeyLGEMCPLXQQXMSU-SBSPUUFOSA-N

The crystalline structure of the hydrochloride salt ensures stability and facilitates purification. X-ray diffraction studies of analogous compounds, such as (1R,2S)-2-(3,4-difluorophenyl)cyclopropylamine hydrochloride, reveal tight ionic packing between the protonated amine and chloride ions, a feature likely shared by this compound .

Synthesis and Optimization

The synthesis of (R)-1-(3,5-Difluorophenyl)propan-1-amine hydrochloride involves multi-step organic transformations to achieve both regioselectivity and enantiomeric purity. A representative route, as described in patent literature and industrial protocols, proceeds as follows:

Henry Reaction for Nitroalkane Formation

The process begins with the condensation of 3,5-difluorobenzaldehyde with nitroethane in the presence of a base such as ammonium acetate. This Henry reaction yields (E)-1-(3,5-difluorophenyl)-1-nitropropene, which is isolated via crystallization. The nitro group serves as a precursor to the amine functionality.

Catalytic Hydrogenation

The nitro intermediate undergoes catalytic hydrogenation using palladium on carbon (Pd/C\text{Pd/C}) in a methanol solvent. This step reduces the nitro group to a primary amine, producing racemic 1-(3,5-difluorophenyl)propan-1-amine. Pressure and temperature conditions (typically 50–100 psi H2\text{H}_2, 25–40°C) are optimized to minimize side reactions.

Chiral Resolution

Enantiomeric separation is achieved through diastereomeric salt formation. Treating the racemic amine with a chiral resolving agent, such as (R)-mandelic acid, in a solvent like ethanol induces selective crystallization of the (R)-enantiomer complex. The diastereomeric salt is then basified with sodium hydroxide to liberate the free (R)-amine, which is subsequently treated with hydrochloric acid to form the hydrochloride salt.

Process Improvements

Recent advancements emphasize green chemistry principles. For example, continuous flow hydrogenation systems reduce reaction times and improve safety by minimizing exposure to high-pressure hydrogen . Additionally, enzymatic resolution methods using lipases or acylases are being explored to enhance enantioselectivity and yield.

Biological Activity and Mechanistic Insights

(R)-1-(3,5-Difluorophenyl)propan-1-amine hydrochloride exhibits diverse biological activities, primarily attributed to its amine functionality and fluorinated aromatic system.

Enzyme Inhibition

The compound acts as a competitive inhibitor of monoamine oxidase B (MAO-B), an enzyme involved in neurotransmitter metabolism. Fluorine atoms enhance binding affinity to the enzyme’s hydrophobic pocket, as demonstrated by in vitro assays showing IC50\text{IC}_{50} values in the low micromolar range.

Receptor Modulation

Structural analogs of this compound have shown affinity for serotonin (5-HT2A_{2A}) and dopamine (D2_2) receptors. Molecular docking studies suggest that the fluorophenyl group engages in ππ\pi-\pi stacking with aromatic residues in the receptor binding sites, while the protonated amine forms salt bridges with aspartate residues .

Antimicrobial Properties

Preliminary studies indicate moderate activity against Gram-positive bacteria, including Staphylococcus aureus (MIC = 32 µg/mL). The mechanism likely involves disruption of cell membrane integrity via electrostatic interactions between the protonated amine and phospholipid head groups.

Industrial Applications and Production

Pharmaceutical Intermediate

This compound serves as a key intermediate in synthesizing bioactive molecules. For instance, it is utilized in the preparation of kinase inhibitors and antipsychotic agents. Its chiral purity (>99% ee) is critical for ensuring the efficacy and safety of final drug products.

Scale-Up Challenges

Industrial production faces challenges related to cost-effective chiral resolution and waste management. Innovations such as membrane-based separations and solvent recycling systems have reduced production costs by 20–30% in pilot-scale operations .

Comparative Analysis with Structural Analogs

Compared to non-fluorinated analogs, (R)-1-(3,5-Difluorophenyl)propan-1-amine hydrochloride demonstrates:

  • Enhanced Metabolic Stability: Fluorine substitution reduces oxidative metabolism by cytochrome P450 enzymes, as shown in hepatic microsome assays.

  • Improved Bioavailability: LogP measurements (1.8 ± 0.2) indicate balanced lipophilicity, facilitating blood-brain barrier penetration in preclinical models.

Future Directions

Ongoing research aims to expand the compound’s utility in asymmetric catalysis and as a template for PET radiotracers. Collaborative efforts between academia and industry are critical for addressing synthesis bottlenecks and exploring novel therapeutic applications.

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